molecular formula C18H34O3 B1240320 (9E)-12-hydroxyoctadec-9-enoic acid CAS No. 61789-44-4

(9E)-12-hydroxyoctadec-9-enoic acid

Cat. No.: B1240320
CAS No.: 61789-44-4
M. Wt: 298.5 g/mol
InChI Key: WBHHMMIMDMUBKC-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(9E)-12-hydroxyoctadec-9-enoic acid is a hydroxy fatty acid with a hydroxyl group at the twelfth carbon and a double bond at the ninth carbon in the trans configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9E)-12-hydroxyoctadec-9-enoic acid typically involves the hydroxylation of oleic acid. One common method is the epoxidation of oleic acid followed by hydrolysis. The epoxidation can be carried out using peracids such as peracetic acid or m-chloroperbenzoic acid under controlled conditions. The resulting epoxide is then hydrolyzed to yield the desired hydroxy fatty acid.

Industrial Production Methods

Industrial production of this compound often involves biotechnological approaches, such as microbial fermentation. Specific strains of bacteria or fungi are employed to convert oleic acid into the hydroxy derivative through enzymatic processes. This method is advantageous due to its efficiency and environmental friendliness.

Chemical Reactions Analysis

Types of Reactions

(9E)-12-hydroxyoctadec-9-enoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a keto group, resulting in the formation of 12-oxo-octadec-9-enoic acid.

    Reduction: The double bond can be reduced to yield 12-hydroxyoctadecanoic acid.

    Esterification: The hydroxyl group can react with carboxylic acids or acid chlorides to form esters.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the double bond.

    Esterification: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate esterification reactions.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products

    Oxidation: 12-oxo-octadec-9-enoic acid

    Reduction: 12-hydroxyoctadecanoic acid

    Esterification: Various esters depending on the carboxylic acid or acid chloride used

    Substitution: Substituted derivatives with different functional groups

Scientific Research Applications

(9E)-12-hydroxyoctadec-9-enoic acid has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of various complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its role in biological systems, particularly in lipid metabolism and signaling pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and antimicrobial properties.

    Industry: It is used in the production of biodegradable polymers, surfactants, and lubricants due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (9E)-12-hydroxyoctadec-9-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and the double bond play crucial roles in its reactivity and biological activity. The compound can modulate lipid metabolism by interacting with enzymes involved in fatty acid oxidation and synthesis. Additionally, it may influence signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Oleic Acid: A monounsaturated fatty acid with a double bond at the ninth carbon but lacking the hydroxyl group.

    12-Hydroxystearic Acid: A saturated fatty acid with a hydroxyl group at the twelfth carbon but lacking the double bond.

    Ricinoleic Acid: A hydroxy fatty acid with a hydroxyl group at the twelfth carbon and a double bond at the ninth carbon in the cis configuration.

Uniqueness

(9E)-12-hydroxyoctadec-9-enoic acid is unique due to its specific structural features, including the trans configuration of the double bond and the presence of a hydroxyl group. These characteristics confer distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(E)-12-hydroxyoctadec-9-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21)/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHHMMIMDMUBKC-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(C/C=C/CCCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Pellets or Large Crystals, Liquid
Record name Fatty acids, castor-oil
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

61789-44-4, 7431-95-0
Record name Fatty acids, castor-oil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061789444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC179694
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179694
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fatty acids, castor-oil
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Fatty acids, castor-oil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.310
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(9E)-12-hydroxyoctadec-9-enoic acid
Reactant of Route 2
(9E)-12-hydroxyoctadec-9-enoic acid
Reactant of Route 3
(9E)-12-hydroxyoctadec-9-enoic acid
Reactant of Route 4
(9E)-12-hydroxyoctadec-9-enoic acid
Reactant of Route 5
(9E)-12-hydroxyoctadec-9-enoic acid
Reactant of Route 6
(9E)-12-hydroxyoctadec-9-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.